1-(3-Chlorophenyl)propane-1,2-dione
Overview
Description
1-(3-Chlorophenyl)propane-1,2-dione is a metabolite of Bupropion . Its molecular formula is C9H7ClO2 .
Molecular Structure Analysis
The molecular structure of 1-(3-Chlorophenyl)propane-1,2-dione consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Chlorophenyl)propane-1,2-dione include a molecular weight of 182.604 Da . Other properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Synthesis and Fluorescent Properties in Complexes : A study by Ma Kunpen (2015) explored the synthesis of ligands related to 1-(3-Chlorophenyl)propane-1,2-dione, their complexes with Europium(III), and their fluorescent properties. These complexes show characteristic emissions, indicating efficient energy transfer to the europium ions, with potential applications in fluorescence spectroscopy (Ma Kunpen, 2015).
Development of Anticancer Agents : Sheikh, Juneja, and Ingle (2010) conducted in silico molecular docking analyses of novel 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-aryl-propane-1,3-diones in the enzyme cytochrome P450 reductase to develop new anticancer agents. This suggests potential applications in cancer treatment (Sheikh, Juneja, & Ingle, 2010).
Mesogenic Properties : Ghode and Sadashiva (2013) synthesized a series of 1-(p-n-alkylbiphenyl) 3-(p-chlorophenyl)propane-1,3-diones and characterized their mesophases, indicating applications in materials science, specifically in the study of liquid crystals (Ghode & Sadashiva, 2013).
Ultrasound Synthesis and Biological Screening : Korde (2020) reported the ultrasound synthesis and characterization of 1-(5-chloro 2 hydroxyphenyl)-3-(5-bromo 2-chlorophenyl)propane-1,3-dione and its metal complexes, which were screened for disinfectant activity. This demonstrates potential in medicinal chemistry and environmental applications (Korde, 2020).
Photophysical Properties and Binding Studies : Chaudhuri et al. (2010) studied the absorption and emission spectroscopic properties of a related β-diketone, 1,3-diphenyl-propane-1,3-dione, in various solvents, indicating applications in photophysical research (Chaudhuri et al., 2010).
Antibacterial Properties : Mutreja, Saharia, and Sharma (1980) investigated the coupling of similar compounds with diazotised sulphanilamide and screened them for antibacterial properties, indicating potential pharmaceutical applications (Mutreja, Saharia, & Sharma, 1980).
properties
IUPAC Name |
1-(3-chlorophenyl)propane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRBHYVHVKOEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544399 | |
Record name | 1-(3-Chlorophenyl)propane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)propane-1,2-dione | |
CAS RN |
10557-17-2 | |
Record name | 1-(3-Chlorophenyl)propane-1,2-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Chlorophenyl)propane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-CHLOROPHENYL)PROPANE-1,2-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2723PG76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.